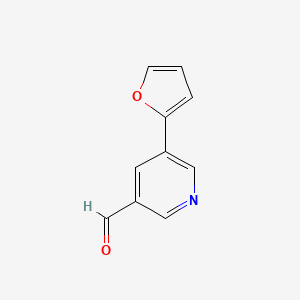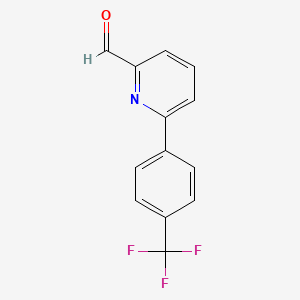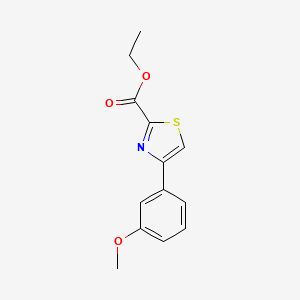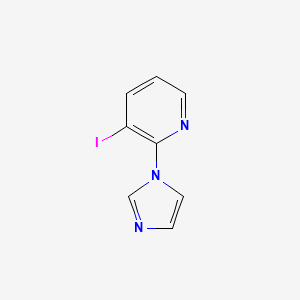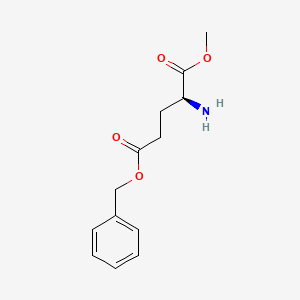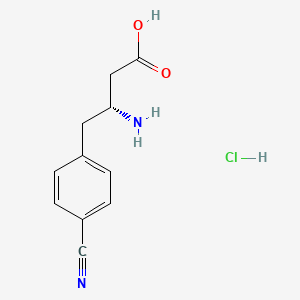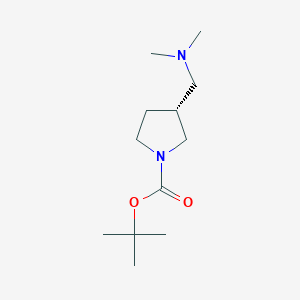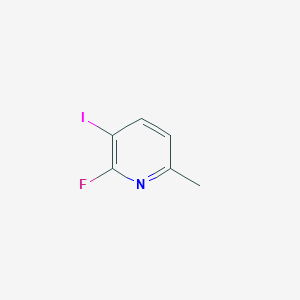
(5-cyano-1H-indol-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-cyano-1H-indol-2-yl)boronic acid” is a chemical compound with the molecular formula C9H7BN2O2 . It is also known by other names such as “5-Cyano-1H-indole-2-boronic acid”, “5-CYANOINDOLE-2-BORONIC ACID”, and "5-cyano-1h-indol-2-yl boronic acid" .
Synthesis Analysis
The synthesis of “(5-cyano-1H-indol-2-yl)boronic acid” and similar boronic acids often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The molecular weight of “(5-cyano-1H-indol-2-yl)boronic acid” is 185.98 g/mol . The IUPAC name for this compound is "(5-cyano-1H-indol-2-yl)boronic acid" .
Chemical Reactions Analysis
“(5-cyano-1H-indol-2-yl)boronic acid” can be involved in various chemical reactions. For instance, it can participate in Suzuki–Miyaura coupling reactions . This reaction is used to synthesize biologically active molecules, including indole inhibitors of MMP-13 for arthritic disease treatment and substituted pyrimidines acting as tubulin polymerization inhibitors .
Physical And Chemical Properties Analysis
“(5-cyano-1H-indol-2-yl)boronic acid” has a melting point of 220°C to 226°C . It has a LogP value of -0.28062, indicating its solubility in water and oil .
Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Molecules
This compound is used as a reactant in the synthesis of various biologically active molecules. For instance, it has been involved in creating indole inhibitors of MMP-13, which are potential treatments for arthritic diseases .
Tubulin Polymerization Inhibitors
It serves as a precursor for substituted pyrimidines that act as tubulin polymerization inhibitors. These inhibitors can be crucial in cancer research, as they interfere with the microtubule functions within cell division .
Suzuki Coupling Reactions
5-Cyano-1H-indole-2-boronic acid is utilized in Suzuki coupling reactions to synthesize Aryl-hetarylfurocoumarins. These compounds have various applications, including serving as building blocks for organic electronics and pharmaceuticals .
Cross-Coupling Reactions
The compound is also involved in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in organic chemistry, leading to the production of a wide array of chemical products .
Trifluoromethylation
It has applications in copper-catalyzed trifluoromethylation reactions. This process is significant for introducing trifluoromethyl groups into molecules, which can alter their chemical and physical properties for pharmaceutical and agricultural uses .
Benzylation Reactions
Palladium-catalyzed benzylation reactions use this compound as well. Benzylation is an important step in synthesizing various organic compounds, particularly in pharmaceutical chemistry .
Homocoupling Reactions
This boronic acid derivative is used in homocoupling reactions, where two identical molecules are joined together. This is a key reaction in the synthesis of complex organic compounds, including polymers and fine chemicals .
Synthesis of Hydroxyquinones
Lastly, it’s used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides with hydroxyquinones. Hydroxyquinones are important in various fields, including pharmacology and dye manufacturing .
Each application mentioned above showcases the versatility and importance of 5-Cyano-1H-indole-2-boronic acid in scientific research and industrial applications.
MilliporeSigma - 5-Indolylboronic acid MilliporeSigma - N-Boc-indole-2-boronic acid
Wirkmechanismus
The mechanism of action of “(5-cyano-1H-indol-2-yl)boronic acid” in Suzuki–Miyaura coupling involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. In transmetalation, the organoboron group, which is formally nucleophilic, is transferred from boron to palladium .
Safety and Hazards
Eigenschaften
IUPAC Name |
(5-cyano-1H-indol-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BN2O2/c11-5-6-1-2-8-7(3-6)4-9(12-8)10(13)14/h1-4,12-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALSJXICMYXRMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)C=CC(=C2)C#N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648596 |
Source


|
| Record name | (5-Cyano-1H-indol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871329-64-5 |
Source


|
| Record name | (5-Cyano-1H-indol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


